2,2,2-Trifluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H6F4O It is a trifluoromethyl ketone derivative, characterized by the presence of both trifluoromethyl and fluoro substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one typically involves the reaction of 2-fluoro-3-methylbenzoyl chloride with trifluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of 2,2,2-trifluoro-1-(2-fluoro-3-methylphenyl)ethanol.
Substitution: Formation of various halogenated derivatives depending on the substituent used.
Scientific Research Applications
2,2,2-Trifluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: A similar trifluoromethyl ketone with a phenyl group.
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethan-1-one: Another trifluoromethyl ketone with a methoxy substituent on the aromatic ring.
2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one: A compound with both fluoro and methoxy substituents.
Uniqueness
2,2,2-Trifluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one is unique due to the specific positioning of the fluoro and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This distinct structure allows for specific interactions in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C9H6F4O |
---|---|
Molecular Weight |
206.14 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-fluoro-3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H6F4O/c1-5-3-2-4-6(7(5)10)8(14)9(11,12)13/h2-4H,1H3 |
InChI Key |
NYMXDAICKMNYTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C(F)(F)F)F |
Origin of Product |
United States |
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